4-(3-Bromo-phenyl)-1-N-Boc-piperidine
Overview
Description
“4-(3-Bromo-phenyl)-1-N-Boc-piperidine” is a chemical compound that contains a bromine atom. It is a derivative of phenylacetic acid . It is also related to quinazoline derivatives, which have drawn attention due to their significant biological activities .
Synthesis Analysis
The synthesis of related compounds has been reported in various studies. For instance, 4-Bromophenylacetic acid may be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Another study reported the synthesis of 2-[5-(3-bromo-phenyl)-2-phenyl-2H-pyrazol-3-yl]-1H-benzimidazole .Molecular Structure Analysis
While specific molecular structure analysis for “4-(3-Bromo-phenyl)-1-N-Boc-piperidine” was not found, related compounds such as 4-Bromophenylacetic acid have been studied. This compound is an organic compound and a derivative of phenylacetic acid containing a bromine atom in the para position .Chemical Reactions Analysis
In terms of chemical reactions, the presence of a 4-(3-bromo phenyl) substituent has been reported to result in a potent inhibitory effect on cancer cell migration .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 4-Bromophenylacetic acid have been reported. It is a white solid with a honey-like odor and a melting point of 118 °C .Scientific Research Applications
Synthesis and Chemical Properties
- Palladium-Catalyzed Arylation : The compound plays a role in the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines, a process significant in pharmaceutical research for synthesizing 3-arylpiperidines. This method overcomes challenges related to the inert nature of C–H bonds in β-position to the nitrogen atom, offering a direct route to these structures (Millet & Baudoin, 2015).
Applications in Organic Chemistry
- Formation of Complex Structures : 4-(3-Bromo-phenyl)-1-N-Boc-piperidine is involved in reactions leading to the formation of various complex organic structures. For instance, it reacts with 3-bromo-3-buten-2-one to yield 3,4-dipiperidinobutan-2-one and 3-piperidino-3-buten-2-one, showcasing its versatility in synthesizing diverse organic compounds (Rulev et al., 2003).
Pharmaceutical Research
- Drug Development : In the field of pharmaceuticals, derivatives of 4-(3-Bromo-phenyl)-1-N-Boc-piperidine are being explored for their potential in drug development. The compound's structure is pivotal in creating molecules with potential medicinal properties (Ali et al., 2016).
Biochemistry and Medicinal Chemistry
- Bioactive Compounds Synthesis : This compound is instrumental in synthesizing bioactive compounds, such as CCR5 receptor antagonists with anti-HIV activity. Its structural features make it suitable for creating compounds with significant biological activities (Palani et al., 2002).
Safety And Hazards
Future Directions
Future research directions could include further investigation into the biological activities of “4-(3-Bromo-phenyl)-1-N-Boc-piperidine” and related compounds. For example, the role of the cholinergic anti-inflammatory reflex in central nervous system diseases has been suggested . Additionally, the synthesis and antibacterial activity of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety could be explored .
properties
IUPAC Name |
tert-butyl 4-(3-bromophenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-6,11-12H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAPURUFUOOCTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654188 | |
Record name | tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-phenyl)-1-N-Boc-piperidine | |
CAS RN |
886362-62-5 | |
Record name | tert-Butyl 4-(3-bromophenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00654188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886362-62-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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